Mu-Opioid Receptor Binding Affinity: Dmt vs. Unmodified Tyrosine in the DALDA Scaffold
In the DALDA tetrapeptide series (H-Tyr/Dmt-D-Arg-Phe-Lys-NH2), substitution of Tyr1 with Dmt increases MOR binding affinity from a Ki of 1.69 nM (Tyr1-DALDA) to 0.143 nM ([Dmt1]DALDA), representing an ~12-fold enhancement [1]. In the guinea pig ileum (GPI) functional assay, [Dmt1]DALDA is 180-fold more potent than DALDA, and 34-fold more potent in the mouse vas deferens (MVD) assay, demonstrating that the binding affinity gain translates into a robust functional advantage [1].
| Evidence Dimension | Mu-opioid receptor (MOR) binding affinity (Ki) |
|---|---|
| Target Compound Data | [Dmt1]DALDA: Ki = 0.143 ± 0.015 nM |
| Comparator Or Baseline | DALDA (Tyr1): Ki = 1.69 ± 0.25 nM |
| Quantified Difference | ~12-fold higher affinity for Dmt-containing peptide |
| Conditions | Competitive displacement of [3H]DAMGO from rat brain membrane preparations; reported in Schiller et al., Eur. J. Med. Chem., 2000. |
Why This Matters
This ~12-fold affinity gain is the primary driver for selecting Dmt over unmodified Tyr when designing high-potency MOR-targeted peptide ligands.
- [1] Schiller, P.W.; Nguyen, T.M.-D.; Berezowska, I.; Dupuis, S.; Weltrowska, G.; Chung, N.N.; Lemieux, C. Synthesis and in vitro opioid activity profiles of DALDA analogues. Eur. J. Med. Chem. 2000, 35, 895-901. View Source
